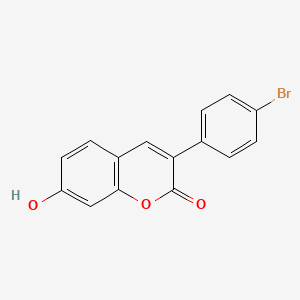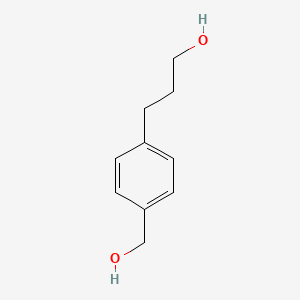
3-(4-Hydroxymethyl-phenyl)-propan-1-OL
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antimicrobial and Antioxidant Activities
- Synthesis and Biological Activity : A study explored the synthesis of a series of compounds including derivatives of 3-(4-Hydroxymethyl-phenyl)-propan-1-OL. These compounds demonstrated antimicrobial activities against pathogens like Staphylococcus aureus and Escherichia coli, as well as antioxidant properties, though with lower activity compared to certain beta blockers (Čižmáriková et al., 2020).
Electropolymerization Studies
- Synthesis and Electropolymerization : Another research focused on synthesizing derivatives of this compound for electropolymerization studies. These studies are crucial for understanding the aggregation behavior of silicon naphthalocyanines (SiNc) in various solvents, which has implications for electrochemical applications (Bıyıklıoğlu & Alp, 2017).
Synthesis of Potential Anesthetics
- Development of Anesthetics : In a study dating back to 1989, derivatives of this compound were synthesized and examined as potential intravenous anesthetics. This research contributes to the development of new anesthetic agents (Stenlake et al., 1989).
Spectroelectrochemical Properties
- Synthesis and Investigation of Properties : A 2018 study focused on the synthesis of new compounds using this compound. These compounds, including phthalocyanines, were characterized and their electrochemical and spectroelectrochemical properties were investigated. Such research is vital for advancements in electrochemical technologies (Kamiloğlu et al., 2018).
Enantioselective Resolutions
- Lipase-Catalyzed Kinetic Resolution : Research in 2012 involved the enantioselective and enantiospecific resolution of derivatives of 2-phenylpropan-1-ol, closely related to this compound. This study is significant for obtaining chiral building blocks for the synthesis of bioactive compounds (Shafioul & Cheong, 2012).
Cyclization Studies
- Cyclization via Radical Intermediates : A 1993 study presented evidence that 3-(p-methylphenyl)propan-1-ol, a derivative of this compound, undergoes cyclization through aryl radical cation and alkoxyl radical intermediates. This research adds to the understanding of cyclization mechanisms in organic chemistry (Goosen et al., 1993).
Pharmacological Activity
- Synthesis and Pharmacological Activity : A 1978 study investigated the synthesis and pharmacological activity of compounds including 3-tertiary amino-1-aryloxy or 1-aryl-propan-2-ols, structurally related to this compound. These compounds demonstrated significant CNS activity and hypotensive properties (Gupta et al., 1978).
Synthesis and Antimicrobial Screening
- Antimicrobial Agent Synthesis : Research conducted in 2013 focused on synthesizing and characterizing compounds including 3-(4-bromo phenyl) azetidine, derived from this compound. These compounds were screened for antimicrobial activity, contributing to the search for new antimicrobial agents (Doraswamy & Ramana, 2013).
Cytotoxic Neolignans
- Cytotoxic Compounds from Traditional Medicine : A 2017 study isolated new neolignans from Daphniphyllum macropodum, including compounds structurally similar to this compound. These compounds showed significant antiproliferative activity against human cancer cell lines, providing insights into potential cancer treatments (Ma et al., 2017).
Orientations Futures
The future directions for the study of “3-(4-Hydroxymethyl-phenyl)-propan-1-OL” could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, similar compounds have been studied for their potential as tyrosinase inhibitors, which could have applications in the pharmaceutical and cosmetic industries .
Propriétés
IUPAC Name |
3-[4-(hydroxymethyl)phenyl]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c11-7-1-2-9-3-5-10(8-12)6-4-9/h3-6,11-12H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLRRRVDKVZVNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90459740 | |
| Record name | 3-(4-HYDROXYMETHYL-PHENYL)-PROPAN-1-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90459740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38628-53-4 | |
| Record name | 3-(4-HYDROXYMETHYL-PHENYL)-PROPAN-1-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90459740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

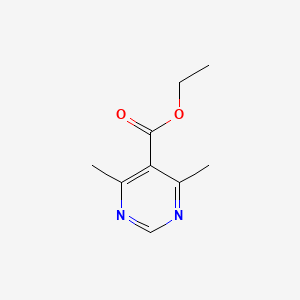
![Tert-butyl 4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxylate](/img/structure/B3031395.png)
![4-[4-(Benzyloxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3031401.png)


![4-[(2-Amino-4-methyl-1,3-thiazol-5-yl)methyl]phenol](/img/structure/B3031405.png)
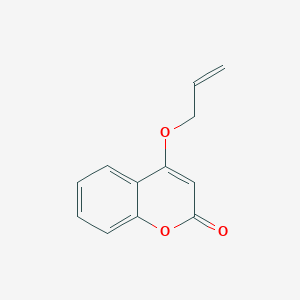
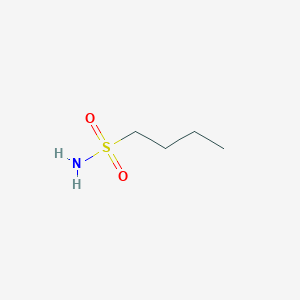



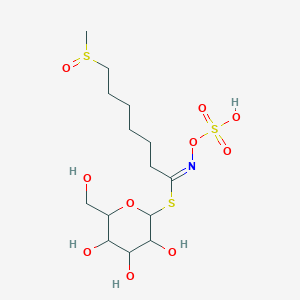
![4-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbut-3-yn-2-ol](/img/structure/B3031415.png)
